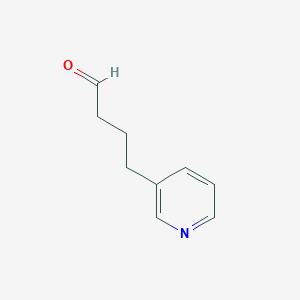

3-Pyridinebutanal

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-3-ylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-7-2-1-4-9-5-3-6-10-8-9/h3,5-8H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCBVEQNSDSLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452025 | |

| Record name | 4-pyridin-3-ylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145912-93-2 | |

| Record name | 3-Pyridinebutanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145912932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-pyridin-3-ylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PYRIDINEBUTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TE20CB8MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of 3-Pyridinebutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Pyridinebutanal (also known as 4-(pyridin-3-yl)butanal). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a combination of predicted data based on established spectroscopic principles and experimental data from closely related structural analogs. This approach offers valuable insights for the characterization and analysis of this compound in a research and development setting.

Molecular Structure and Properties

-

IUPAC Name: 4-(pyridin-3-yl)butanal

-

Common Name: this compound

-

CAS Number: 145912-93-2

-

Molecular Formula: C₉H₁₁NO

-

Molecular Weight: 149.19 g/mol

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | t | 1H | -CHO |

| ~8.5 | m | 2H | Pyridine H-2, H-6 |

| ~7.5 | m | 1H | Pyridine H-4 |

| ~7.2 | m | 1H | Pyridine H-5 |

| ~2.8 | t | 2H | -CH₂-CHO |

| ~2.5 | t | 2H | Pyridine-CH₂- |

| ~2.0 | p | 2H | -CH₂-CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~202 | -CHO |

| ~150 | Pyridine C-2 |

| ~148 | Pyridine C-6 |

| ~138 | Pyridine C-4 |

| ~136 | Pyridine C-3 |

| ~123 | Pyridine C-5 |

| ~43 | -CH₂-CHO |

| ~32 | Pyridine-CH₂- |

| ~25 | -CH₂-CH₂-CH₂- |

Note: Predicted chemical shifts are based on the analysis of related structures and standard NMR prediction software. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2930, ~2850 | Medium | Aliphatic C-H stretch |

| ~2720 | Weak | Aldehydic C-H stretch |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1580, ~1480, ~1430 | Medium-Weak | Pyridine ring C=C and C=N stretches |

| ~1450 | Medium | CH₂ bend |

| ~710 | Strong | Pyridine ring out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 149 | Moderate | [M]⁺ (Molecular Ion) |

| 120 | Strong | [M - CHO]⁺ |

| 106 | Moderate | [M - C₃H₅O]⁺ |

| 93 | Very Strong | [C₅H₄NCH₂]⁺ (tropylium-like ion) |

| 78 | Moderate | [C₅H₄N]⁺ (pyridyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Process the data with an exponential window function and Fourier transform.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Use a spectral width of approximately 220 ppm.

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and deposit it onto a salt plate, allowing the solvent to evaporate.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Average at least 16 scans to improve the signal-to-noise ratio.

-

Perform a background correction using the empty salt plates or the pure solvent.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

-

Acquisition:

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range of approximately m/z 40-200.

-

The fragmentation pattern will be recorded and plotted as relative intensity versus mass-to-charge ratio.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Synthesis of 3-Pyridinebutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathways for 3-Pyridinebutanal, a valuable pyridine derivative in pharmaceutical research and development. Due to the absence of a standardized, commercially viable synthesis protocol in publicly available literature, this document outlines several plausible synthetic routes based on established organic chemistry principles and analogous reactions. The guide details potential precursors, key chemical transformations, and generalized experimental protocols. Quantitative data from closely related reactions are presented to offer insights into potential yields and efficiencies. Visual diagrams generated using Graphviz are included to clearly illustrate the proposed synthetic pathways and logical workflows.

Introduction

This compound, also known as 4-(pyridin-3-yl)butanal, is a heterocyclic aldehyde of interest in medicinal chemistry due to its structural resemblance to biologically active molecules. The pyridine moiety is a common scaffold in numerous pharmaceuticals, and the butanal side chain offers a reactive handle for further molecular elaboration. This guide explores potential synthetic strategies for obtaining this compound, addressing the current gap in detailed, publicly accessible synthesis procedures.

Proposed Synthesis Pathways

Several logical synthetic routes to this compound can be envisioned, primarily involving the formation of the C4 side chain on a pyridine ring and the subsequent generation of the aldehyde functionality. The following sections detail the most promising of these pathways.

Pathway 1: Oxidation of 4-(Pyridin-3-yl)butan-1-ol

A straightforward and common method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. This pathway hinges on the availability or synthesis of 4-(pyridin-3-yl)butan-1-ol.

Workflow for Pathway 1:

Caption: Oxidation of a primary alcohol to an aldehyde.

2.1.1. Precursor: 4-(Pyridin-3-yl)butan-1-ol

The precursor, 4-(pyridin-3-yl)butan-1-ol, can be prepared through several methods, including:

-

Grignard Reaction: Reaction of 3-pyridylmagnesium bromide with a suitable four-carbon electrophile, such as 4-bromo-1-(tetrahydro-2H-pyran-2-yloxy)butane, followed by deprotection.

-

Reduction of a Carboxylic Acid or Ester: Reduction of 4-(pyridin-3-yl)butanoic acid or its ester derivative using a reducing agent like lithium aluminum hydride (LiAlH₄).

2.1.2. Key Experiment: Oxidation of 4-(Pyridin-3-yl)butan-1-ol

Objective: To oxidize the primary alcohol to the corresponding aldehyde, this compound.

Methodology: A variety of mild oxidizing agents can be employed to prevent over-oxidation to the carboxylic acid.

-

Pyridinium Chlorochromate (PCC) Oxidation:

-

Dissolve 4-(pyridin-3-yl)butan-1-ol in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) in one portion.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography.

-

-

Swern Oxidation:

-

Activate dimethyl sulfoxide (DMSO) with oxalyl chloride or trifluoroacetic anhydride at low temperature (e.g., -78 °C) in an anhydrous solvent like DCM.

-

Add a solution of 4-(pyridin-3-yl)butan-1-ol in the same solvent.

-

After a short stirring period, add a hindered amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and perform a standard aqueous workup.

-

Dry the organic layer, concentrate, and purify the resulting aldehyde.

-

-

Dess-Martin Periodinane (DMP) Oxidation:

-

Dissolve 4-(pyridin-3-yl)butan-1-ol in a suitable solvent like DCM.

-

Add Dess-Martin periodinane to the solution.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify by chromatography.

-

Quantitative Data (Analogous Reactions):

| Oxidizing Agent | Substrate | Product | Yield (%) | Reference |

| PCC | Benzyl alcohol | Benzaldehyde | 70-90 | Standard Texts |

| Swern Oxidation | 1-Octanol | Octanal | >90 | Standard Texts |

| Dess-Martin Periodinane | 1-Decanol | Decanal | 90-95 | Standard Texts |

Pathway 2: Hydroformylation of 3-Allylpyridine

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. This presents a direct route to this compound from 3-allylpyridine.

Workflow for Pathway 2:

Caption: Hydroformylation of an alkene to an aldehyde.

2.2.1. Precursor: 3-Allylpyridine

3-Allylpyridine can be synthesized via the reaction of 3-pyridylmagnesium bromide with allyl bromide.

2.2.2. Key Experiment: Hydroformylation of 3-Allylpyridine

Objective: To introduce a formyl group to the terminal carbon of the allyl group.

Methodology:

-

In a high-pressure reactor, dissolve 3-allylpyridine in a suitable solvent (e.g., toluene, THF).

-

Add a rhodium-based catalyst, such as Rh(acac)(CO)₂, and a phosphine ligand (e.g., triphenylphosphine).

-

Pressurize the reactor with a mixture of carbon monoxide (CO) and hydrogen (H₂) (syngas).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for several hours.

-

After cooling and depressurizing the reactor, the product can be isolated by removing the solvent and catalyst, followed by purification.

Quantitative Data (Analogous Reactions):

| Catalyst System | Substrate | Product | Yield (%) | Regioselectivity (linear:branched) | Reference |

| Rh/phosphine | 1-Octene | Nonanal | >95 | >20:1 | Standard Texts |

Pathway 3: Chain Elongation of 3-(3-Pyridyl)propanal

This pathway involves a one-carbon homologation of a C3-substituted pyridine precursor.

Workflow for Pathway 3:

Caption: One-carbon homologation via Wittig reaction.

2.3.1. Precursor: 3-(3-Pyridyl)propanal

This precursor can be synthesized by the hydroformylation of 3-vinylpyridine or the partial reduction of 3-(3-pyridyl)propanoic acid or its derivatives.

2.3.2. Key Experiment: Wittig Reaction and Hydrolysis

Objective: To extend the carbon chain by one and then unmask the aldehyde functionality.

Methodology:

-

Prepare the methoxymethyl)triphenylphosphonium chloride ylide by reacting it with a strong base like n-butyllithium in an anhydrous ether solvent at low temperature.

-

Add 3-(3-pyridyl)propanal to the ylide solution and allow the reaction to proceed.

-

After the reaction is complete, quench with water and extract the enol ether product.

-

Hydrolyze the enol ether using a dilute acid (e.g., HCl or H₂SO₄) to yield this compound.

-

Purify the final product.

Quantitative Data (Analogous Reactions):

| Reaction Step | Substrate | Product | Yield (%) | Reference |

| Wittig Reaction | Aldehyde | Enol Ether | 70-90 | Standard Texts |

| Hydrolysis | Enol Ether | Aldehyde | >90 | Standard Texts |

Conclusion

Navigating the Bioactivity of 3-Pyridinebutanal and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridinebutanal, a pyridine derivative with a distinct butyraldehyde substituent, represents a chemical scaffold with potential for diverse biological activities. While direct research on the bioactivity of this compound is not extensively documented in publicly available literature, the broader family of pyridine-containing molecules has been a significant focus of medicinal chemistry. This guide provides an in-depth overview of the known biological activities of structurally related pyridine derivatives, offering insights into the potential therapeutic applications and research directions for this compound and its analogs. We will delve into key areas of investigation, including antimicrobial and cytotoxic effects, and provide detailed experimental context.

Antimicrobial Activity of Pyridine Derivatives

The pyridine moiety is a common feature in a multitude of compounds exhibiting potent antimicrobial properties. Research has demonstrated the efficacy of various pyridine derivatives against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of several 3-substituted pyridine derivatives against various microbial strains. This data is compiled from multiple studies and showcases the potential of this chemical class as antimicrobial agents.

| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference |

| 21d | 3-(pyridine-3-yl)-2-oxazolidinone | S. aureus (ATCC25923) | 2 | [1] |

| 21d | 3-(pyridine-3-yl)-2-oxazolidinone | S. pneumonia (ATCC49619) | 1 | [1] |

| 21d | 3-(pyridine-3-yl)-2-oxazolidinone | E. faecalis (ATCC29212) | 4 | [1] |

| 21d | 3-(pyridine-3-yl)-2-oxazolidinone | B. subtilis (ATCC6633) | 2 | [1] |

| JC-01-074 | Alkyl Pyridinol | S. aureus (ATCC 25923) | 8 | [2] |

| EA-02-009 | Alkyl Pyridinol | S. aureus (ATCC 25923) | 16 | [2] |

| 10 | 6-(1-adamantylthio) nicotinonitrile | Vibrio cholerae | 30 | [3] |

| 10 | 6-(1-adamantylthio) nicotinonitrile | Vibrio parahaemolyticus | 30 | [3] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is a fundamental measure of its antimicrobial potency. The following is a generalized protocol based on standard broth microdilution methods.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.

Materials:

-

Test compounds (e.g., 3-pyridine derivatives)

-

Microbial culture (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in CAMHB across the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in CAMHB, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Antimicrobial Susceptibility Testing Workflow.

Cytotoxic Activity of Pyridine Derivatives

The cytotoxic potential of pyridine derivatives is a critical area of investigation, particularly in the context of anticancer drug discovery. Various analogs have been evaluated for their ability to inhibit the proliferation of cancer cell lines.

Quantitative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected pyridine derivatives against different human cancer cell lines.

| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |

| 9a | 4,4'-Bipyridine derivative | HepG-2 (Liver Cancer) | 5.8 | [4] |

| 9b | 4,4'-Bipyridine derivative | HepG-2 (Liver Cancer) | 6.2 | [4] |

| 9a | 4,4'-Bipyridine derivative | MCF-7 (Breast Cancer) | 7.1 | [4] |

| 9b | 4,4'-Bipyridine derivative | MCF-7 (Breast Cancer) | 8.5 | [4] |

| JC-01-074 | Alkyl Pyridinol | 3T3 (Fibroblast) | 25.6 µg/mL | [2] |

| EA-02-009 | Alkyl Pyridinol | 3T3 (Fibroblast) | 34.5 µg/mL | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell proliferation.

Objective: To determine the concentration of a test compound that reduces the viability of a cell culture by 50% (IC50).

Materials:

-

Human cancer cell line (e.g., HepG-2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanisms of action for this compound are unknown, related pyridine derivatives have been shown to interact with various biological targets. For instance, some pyridine-containing compounds are known to inhibit enzymes or disrupt cellular membranes. A hypothetical signaling pathway that could be modulated by a bioactive pyridine derivative is depicted below.

Hypothetical Inhibitory Signaling Pathway.

The pyridine scaffold is a cornerstone in the development of new therapeutic agents. While this compound itself remains an understudied molecule, the extensive research into its derivatives reveals a promising landscape of biological activities, particularly in the antimicrobial and anticancer domains. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in exploring the potential of this compound and its analogs. Further investigation into the synthesis and biological evaluation of novel derivatives of this compound is warranted to unlock their full therapeutic potential.

References

Potential Therapeutic Targets of 3-Pyridinebutanal: A Technical Guide to Mitigating Carcinogenesis

For Immediate Release

A Deep Dive into the Metabolic Landscape of a Tobacco-Specific Carcinogen Byproduct and a Guide to Potential Therapeutic Intervention

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the potential therapeutic targets related to 3-Pyridinebutanal, more formally known as 4-oxo-4-(3-pyridyl)butanal. This compound is a critical metabolite of the potent tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a significant carcinogen found in tobacco products. The focus of therapeutic intervention is not on the direct action of this compound itself, but rather on modulating the metabolic pathways of its parent compound, NNK, to prevent the formation of carcinogenic DNA adducts.

This document outlines the metabolic activation and detoxification pathways of NNK, identifies the key enzymes involved—presenting them as potential therapeutic targets—and summarizes the current understanding of inhibitory molecules.

The Metabolic Crossroads of NNK: Activation vs. Detoxification

The carcinogenicity of NNK is intrinsically linked to its biotransformation. The metabolic fate of NNK can follow two primary, competing pathways: metabolic activation, which leads to the formation of DNA-damaging agents, and detoxification, which results in the excretion of less harmful metabolites. This compound is a product of the metabolic activation pathway.

Metabolic Activation (Carcinogenesis): This pathway is initiated by α-hydroxylation, a reaction catalyzed by Cytochrome P450 (CYP) enzymes. This process generates unstable intermediates that can methylate or pyridyloxobutylate DNA, leading to the formation of DNA adducts that are pivotal in the initiation of cancer.

Detoxification: The primary detoxification route for NNK is through carbonyl reduction to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), which is then glucuronidated for excretion.[1] This reduction is catalyzed by a range of carbonyl reductases, including aldo-keto reductases (AKRs) and hydroxysteroid dehydrogenases (HSDs).

Key Enzymatic Targets in NNK Metabolism

The enzymes involved in the metabolic activation of NNK are prime targets for therapeutic intervention. Inhibiting these enzymes could shift the metabolic balance towards detoxification, thereby reducing the carcinogenic potential of NNK exposure.

| Enzyme Family | Specific Enzymes | Role in NNK Metabolism | Therapeutic Strategy |

| Cytochrome P450 (CYP) | CYP2A6, CYP2A13, CYP1A1 | Catalyze α-hydroxylation, the initial step in metabolic activation.[2][3] | Inhibition to block the formation of carcinogenic intermediates. |

| Aldo-Keto Reductases (AKR) | AKR1C1, AKR1C2, AKR1C4, AKR1B10 | Catalyze the carbonyl reduction of NNK to NNAL, a detoxification step.[1][4] | Activation or induction to enhance detoxification. |

| Hydroxysteroid Dehydrogenases (HSD) | 11β-HSD1, 17β-HSD12 | Involved in the carbonyl reduction of NNK to NNAL.[4] | Activation or induction to enhance detoxification. |

| Carbonyl Reductase | CBR1 | Contributes to the detoxification of NNK through carbonyl reduction.[4] | Activation or induction to enhance detoxification. |

| UDP-Glucuronosyltransferases (UGT) | Various isoforms | Catalyze the glucuronidation of NNAL, facilitating its excretion. | Induction to enhance the final step of detoxification. |

Signaling Pathways and Experimental Workflows

The metabolic processing of NNK is a complex interplay of multiple enzymatic systems. Understanding these pathways is crucial for the development of targeted therapeutic strategies.

Experimental Protocols

In Vitro Enzyme Inhibition Assay:

A common method to assess the inhibitory potential of a compound on NNK metabolism involves incubating the test compound with human liver or lung microsomes, which contain a mixture of metabolizing enzymes.

Potential Therapeutic and Chemopreventive Agents

Several classes of compounds have been investigated for their ability to inhibit the metabolic activation of NNK. These compounds represent promising leads for the development of chemopreventive drugs for individuals at high risk of tobacco-related cancers.

| Compound Class | Examples | Mechanism of Action |

| Isothiocyanates | Phenethyl isothiocyanate (PEITC), Benzyl isothiocyanate (BITC) | Competitive inhibitors of CYP enzymes involved in NNK activation. |

| Dietary Polyphenols | Kava, Dihydromethysticin (DHM) | Inhibit CYP-mediated NNK metabolic activation and increase urinary excretion of detoxification metabolites.[5] |

| Benzaldehydes | Benzaldehyde, Vanillin, m-Anisaldehyde | Competitive inhibition of NNK metabolism in hepatic and pulmonary microsomes.[6] |

| Monoterpenes | d-limonene | Inhibit NNK activation in vitro and in vivo. |

Conclusion

While this compound is a marker of carcinogenic metabolic activation of the tobacco-specific nitrosamine NNK, the true therapeutic opportunity lies in targeting the enzymes that control the fate of NNK. By inhibiting the CYP-mediated activation pathway and promoting the carbonyl reductase and UGT-mediated detoxification pathways, it may be possible to significantly reduce the carcinogenic burden of tobacco exposure. The compounds and targets identified in this guide provide a solid foundation for further research and development in the field of cancer chemoprevention.

References

- 1. researchgate.net [researchgate.net]

- 2. The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in human lung microsomes by cytochromes P450, lipoxygenase, and hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone by dietary benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 3-Pyridinebutanal Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 3-Pyridinebutanal, a pyridine-containing small molecule. Due to the limited publicly available data on the specific biological targets of this compound, this document presents a hypothetical yet scientifically rigorous workflow. We focus on its potential interaction with Cytochrome P450 2A6 (CYP2A6), an enzyme known for its role in the metabolism of nicotine and other pyridine alkaloids.[1][2][3][4][5] This guide details predictive modeling techniques, including molecular docking and molecular dynamics, and outlines experimental protocols for model validation. All quantitative data from analogous compounds are presented in structured tables, and key workflows are visualized using diagrams.

Introduction to this compound and In Silico Modeling

This compound is a small molecule featuring a pyridine ring, a common scaffold in numerous biologically active compounds and pharmaceuticals. Understanding the interactions of such molecules with biological systems is paramount for drug discovery and toxicology. In silico modeling offers a powerful, cost-effective, and rapid approach to predict and analyze these interactions at a molecular level, guiding further experimental validation.[6] These computational methods are integral to modern drug development, from initial hit identification to lead optimization and toxicity prediction.[7][8]

This guide will walk through a hypothetical in silico investigation of this compound's interaction with a plausible biological target, CYP2A6.

Target Selection: The Case for Cytochrome P450 2A6

While direct experimental evidence for this compound's biological targets is scarce, its structural similarity to nicotine and other pyridine derivatives suggests that it may be a substrate or inhibitor of Cytochrome P450 enzymes. CYP2A6, in particular, is the primary enzyme responsible for the metabolism of nicotine in humans.[1][2][3][4][5] Therefore, for the purpose of this technical guide, CYP2A6 is selected as a hypothetical target to illustrate the in silico modeling workflow.

In Silico Modeling Workflow

The following diagram outlines a typical workflow for the in silico modeling of a small molecule like this compound.

Methodologies and Experimental Protocols

This section provides detailed protocols for the key in silico experiments outlined in the workflow.

Ligand and Target Preparation

Objective: To prepare the 3D structures of this compound and CYP2A6 for docking.

Protocol:

-

Ligand Preparation:

-

The 3D structure of this compound can be generated using a molecule builder such as Avogadro or obtained from a database like PubChem.

-

The ligand is then subjected to energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Partial charges are assigned, and rotatable bonds are defined.

-

-

Target Preparation:

-

The X-ray crystal structure of human CYP2A6 can be downloaded from the Protein Data Bank (PDB).

-

All water molecules and co-crystallized ligands are removed from the protein structure.

-

Hydrogen atoms are added, and non-standard amino acids are corrected.

-

The protein structure is energy minimized to relieve any steric clashes.

-

Molecular Docking

Objective: To predict the binding pose and affinity of this compound within the active site of CYP2A6.

Protocol:

-

Grid Generation: A grid box is defined around the active site of CYP2A6, encompassing the heme cofactor and key active site residues.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to explore the conformational space of the ligand within the defined grid box.

-

Pose Selection and Scoring: The docking program generates multiple binding poses, which are ranked based on a scoring function that estimates the binding affinity. The pose with the lowest binding energy is typically considered the most likely.

Molecular Dynamics (MD) Simulation

Objective: To simulate the dynamic behavior of the this compound-CYP2A6 complex and assess its stability.

Protocol:

-

System Setup: The docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Ions are added to neutralize the system.

-

Equilibration: The system is gradually heated to physiological temperature and equilibrated under constant pressure and temperature conditions.

-

Production Run: A long-timescale MD simulation (e.g., 100 nanoseconds) is performed to sample the conformational landscape of the complex.

-

Trajectory Analysis: The trajectory is analyzed to assess the stability of the protein-ligand interactions, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF).

ADMET Prediction

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.

Protocol:

-

Descriptor Calculation: Various molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) are calculated for this compound.

-

Model Application: These descriptors are used as input for predictive models (e.g., QSAR models) to estimate ADMET properties. Several online tools and software packages are available for this purpose.[9]

Data Presentation: Interactions of Pyridine Derivatives with CYP2A6

The following table summarizes the inhibitory activity of various pyridine-containing compounds against CYP2A6, providing a reference for the potential interaction of this compound.

| Compound | Scaffold | IC50 (µM) | Reference |

| Nicotine | Pyridine | 15.2 | [10] |

| 3-(1H-imidazol-1-ylmethyl)pyridine | Pyridine-Imidazole | 2.1 | [11] |

| 3-(prop-2-yn-1-yloxy)pyridine | Pyridine-Propargyl Ether | 4.5 | [11] |

| 4-(4-methyl-1-pyrazolyl)pyridine derivative | Pyridine-Pyrazole | 0.0085 | [12] |

| 3-(Thiophen-2-yl)pyridine | Pyridine-Thiophene | 0.8 | [10] |

Visualization of a Potential Signaling Pathway

The following diagram illustrates the metabolic activation of a hypothetical pyridine-containing pro-carcinogen by CYP2A6, leading to DNA adduct formation, a mechanism relevant to tobacco-related carcinogenesis.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound, using CYP2A6 as a hypothetical target. The methodologies described, from molecular docking to ADMET prediction, provide a robust framework for generating testable hypotheses about the compound's biological activity and potential toxicity.

Future work should focus on the experimental validation of these in silico predictions. This would involve in vitro assays to determine the binding affinity and inhibitory potential of this compound against a panel of Cytochrome P450 enzymes, including CYP2A6. Such studies are crucial for confirming the computational models and advancing our understanding of the biological role of this molecule.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Nicotine metabolism and smoking: Ethnic differences in the role of P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 5-substituted, 6-substituted, and unsubstituted 3-heteroaromatic pyridine analogues of nicotine as selective inhibitors of cytochrome P-450 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Toxicological Profile of 3-Pyridinebutanal: A Technical Guide

Chemical and Physical Properties

3-Pyridinebutanal, also known as 4-pyridin-3-ylbutanal, is an organic compound with the molecular formula C9H11NO.[1] Basic identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-pyridin-3-ylbutanal | PubChem[1] |

| Molecular Formula | C9H11NO | PubChem[1] |

| Molecular Weight | 149.19 g/mol | PubChem[1] |

| CAS Number | 145912-93-2 | PubChem[1] |

| SMILES | C1=CC(=CN=C1)CCCC=O | PubChem[1] |

Toxicological Data Summary

No quantitative toxicological data (e.g., LD50, NOAEL) is available for this compound. The following tables summarize data for the parent compound, Pyridine, and a structurally related compound, NNA.

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |

| LD50 | Intravenous | Mouse | 420 mg/kg | Lethal Dose, 50% kill | JoDrugs |

| LD50 | Oral | Mouse | 1500 mg/kg | Lethal Dose, 50% kill | JoDrugs |

| LD50 | Subcutaneous | Mouse | 1250 mg/kg | Lethal Dose, 50% kill | JoDrugs |

| LD50 | Skin | Rabbit | 1121 mg/kg | Lethal Dose, 50% kill | JoDrugs |

| LD50 | Intraperitoneal | Rat | 866 mg/kg | Lethal Dose, 50% kill | JoDrugs |

The following data is for 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA), a compound that shares the 3-pyridinylbutanal core structure.

| Test Type | Route of Exposure | Species | Dose/Duration | Observed Effects | Reference |

| Reproductive Toxicity | Oral | Female Mice | 0.075 & 0.15 µg/kg body weight for 30 days | Significant reduction in ovary weight and ovarian follicle number.[2] | PubMed[2] |

| Oocyte Viability | Oral | Female Mice | 0.15 µg/kg | Reduced survival rate of superovulated oocytes from 91.36% to 60.55%.[2] | PubMed[2] |

| Developmental Toxicity | In utero exposure | F1 Offspring of treated female mice | 0.15 µg/kg | Significantly reduced body weight and impaired ear opening, tooth eruption, and eye opening.[2] | PubMed[2] |

No studies were located regarding genotoxic effects in humans after oral exposure to pyridine.[3][4] A micronucleus test in mice administered a single gavage dose up to 1,000 mg/kg showed no chromosomal damage.[3][4]

Potential Health Effects (Inferred)

-

Hepatic Effects : Based on the toxicological profile of pyridine, the liver is a primary target organ. Exposure may lead to liver damage.[5]

-

Neurological Effects : Pyridine is a central nervous system depressant.[3][4] Exposure to related compounds has been associated with headaches, giddiness, and stupor.[4]

-

Dermal and Ocular Effects : Pure pyridine has been shown to cause mild dermal irritation and moderate ocular irritation in rabbits.[3]

-

Reproductive and Developmental Effects : Studies on the structurally similar compound NNA indicate potential for adverse effects on female reproductive health and offspring development.[2] This includes reduced ovary weight, fewer ovarian follicles, and developmental delays in offspring.[2]

Experimental Protocols

This protocol is based on the study of NNA's effects on female mice and their offspring.[2]

-

Test System : Three-week-old premature female mice.

-

Groups :

-

Blank Control: Tap water.

-

Solvent Control: Diluted dimethylsulfoxide (DMSO).

-

Low Dose NNA: 0.075 µg/kg body weight.

-

High Dose NNA: 0.15 µg/kg body weight.

-

-

Administration : Oral administration for 30 days.

-

Endpoints Measured (Parental Females) :

-

Ovary weight.

-

Ovarian follicle count.

-

Survival rate of superovulated oocytes.

-

-

Endpoints Measured (F1 Offspring) :

-

Treated female mice were mated with normal male mice.

-

Body weight of offspring was monitored.

-

Developmental markers were observed: ear opening, tooth eruption, and eye opening.

-

-

Statistical Analysis : Differences between groups were assessed for statistical significance (p < 0.05).

Visualizations

As no specific signaling pathways for this compound have been identified, the following diagram illustrates the experimental workflow for the reproductive toxicity study of the related compound, NNA, described above.

Caption: Workflow for In Vivo Reproductive & Developmental Toxicity Study.

Conclusion

There is a significant data gap in the toxicological profile of this compound. Based on the available information for pyridine and the structurally related compound NNA, this compound should be handled with caution. Key areas of potential concern include hepatotoxicity, neurotoxicity, and reproductive/developmental toxicity. Direct empirical testing is required to definitively characterize its toxicological properties and establish a reliable safety profile for risk assessment.

References

- 1. This compound | C9H11NO | CID 11019026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Toxic effects of 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal on the reproduction of female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-Pyridinebutanal

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Pyridinebutanal is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds due to the presence of the pyridine moiety, a common pharmacophore. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, commencing from commercially available starting materials. The synthesis involves a three-step sequence: a malonic ester synthesis to form the carbon skeleton, followed by reduction of a carboxylic acid intermediate, and culminating in a mild oxidation to furnish the target aldehyde.

Overall Reaction Scheme

The synthesis proceeds through the following three key steps:

-

Step 1: Synthesis of 4-(3-pyridyl)butanoic acid via malonic ester synthesis followed by hydrolysis and decarboxylation.

-

Step 2: Synthesis of 4-(3-pyridyl)-1-butanol by reduction of the carboxylic acid.

-

Step 3: Synthesis of this compound via oxidation of the primary alcohol.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Step | Reactant(s) | Reagent(s) | Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 1a | Diethyl malonate, 3-(Chloromethyl)pyridine hydrochloride | Sodium ethoxide | Diethyl (pyridin-3-ylmethyl)malonate | 251.28 | 0.1 | 25.13 | - | 25.13 | 21.36 | 85 |

| 1b | Diethyl (pyridin-3-ylmethyl)malonate | HCl (aq) | 4-(3-Pyridyl)butanoic acid | 165.19 | 0.085 | 21.36 | - | 14.04 | 12.36 | 88 |

| 2 | 4-(3-Pyridyl)butanoic acid | Lithium aluminum hydride (LiAlH₄) | 4-(3-Pyridyl)-1-butanol | 151.21 | 0.075 | 12.36 | - | 11.34 | 9.87 | 87 |

| 3 | 4-(3-Pyridyl)-1-butanol | Dess-Martin Periodinane (DMP) | This compound | 149.19 | 0.065 | 9.87 | - | 9.69 | 8.33 | 86 |

Experimental Protocols

Step 1: Synthesis of 4-(3-pyridyl)butanoic acid

This step is a classic malonic ester synthesis followed by hydrolysis and decarboxylation.

Materials:

-

Diethyl malonate

-

3-(Chloromethyl)pyridine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Toluene

Procedure:

-

Formation of Diethyl (pyridin-3-ylmethyl)malonate:

-

In a dry 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (7.5 g, 0.11 mol) in absolute ethanol (150 mL).

-

To this solution, add diethyl malonate (16.0 g, 0.1 mol) dropwise at room temperature.

-

Stir the mixture for 30 minutes.

-

Add a solution of 3-(chloromethyl)pyridine hydrochloride (16.4 g, 0.1 mol) in absolute ethanol (50 mL) portion-wise.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

Cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Evaporate the ethanol from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl (pyridin-3-ylmethyl)malonate as an oil.

-

-

Hydrolysis and Decarboxylation:

-

To the crude diethyl (pyridin-3-ylmethyl)malonate, add 6 M hydrochloric acid (100 mL).

-

Heat the mixture to reflux for 12 hours.

-

Cool the reaction mixture in an ice bath and adjust the pH to approximately 5-6 with a saturated sodium bicarbonate solution.

-

The product, 4-(3-pyridyl)butanoic acid, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

-

Step 2: Synthesis of 4-(3-pyridyl)-1-butanol

This step involves the reduction of the carboxylic acid using lithium aluminum hydride.

Materials:

-

4-(3-Pyridyl)butanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

Procedure:

-

In a dry 1 L three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend lithium aluminum hydride (3.8 g, 0.1 mol) in anhydrous THF (200 mL) under a nitrogen atmosphere.

-

Dissolve 4-(3-pyridyl)butanoic acid (12.36 g, 0.075 mol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature below 10°C with an ice bath.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (4 mL), 15% aqueous sodium hydroxide (4 mL), and then water (12 mL).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(3-pyridyl)-1-butanol as a pale yellow oil.

Step 3: Synthesis of this compound

This final step is the mild oxidation of the primary alcohol to the aldehyde using Dess-Martin Periodinane.[1][2]

Materials:

-

4-(3-Pyridyl)-1-butanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Sodium sulfate (anhydrous)

Procedure:

-

In a 500 mL round-bottom flask, dissolve 4-(3-pyridyl)-1-butanol (9.87 g, 0.065 mol) in dichloromethane (200 mL).

-

Add Dess-Martin Periodinane (33.2 g, 0.078 mol) portion-wise to the solution at room temperature with stirring.[1]

-

Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (100 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL).

-

Stir the biphasic mixture vigorously for 30 minutes until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Overall workflow for the three-step synthesis of this compound.

References

Application Notes and Protocols for 3-Pyridinebutanal as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Pyridinebutanal as a versatile chemical intermediate in the synthesis of pharmacologically active compounds, with a focus on nicotinic acetylcholine receptor (nAChR) modulators. Detailed experimental protocols and data are provided to facilitate its use in research and drug development.

Introduction

This compound, also known as 4-(pyridin-3-yl)butanal, is a valuable building block in organic synthesis. Its structure, featuring a pyridine ring and an aldehyde functional group, allows for a variety of chemical transformations, making it a key intermediate in the preparation of complex nitrogen-containing molecules. The pyridine moiety is a common feature in many biologically active compounds, often acting as a bioisostere for a phenyl ring or participating in hydrogen bonding interactions with biological targets. The aldehyde group provides a reactive handle for chain extension and the introduction of diverse functionalities, most notably through reductive amination to form substituted amines.

Application in the Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Modulators

A primary application of this compound is in the synthesis of ligands targeting nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems. Modulation of nAChR activity has shown therapeutic potential in a range of disorders, including pain, nicotine addiction, Alzheimer's disease, and Parkinson's disease.

Synthesis of nAChR Agonist Analogues

This compound serves as a key starting material for the synthesis of analogues of potent nAChR agonists. One notable example is in the preparation of analogues of ABT-594, a potent non-opioid analgesic agent. The general synthetic strategy involves the reductive amination of this compound with a suitable primary or secondary amine to introduce a side chain that is crucial for binding to the nAChR.

Experimental Protocols

General Protocol for Reductive Amination of this compound

Reductive amination is a widely used method to convert aldehydes and ketones into amines. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent and reaction conditions can be optimized to achieve high yields and selectivity.

Reaction Scheme:

Workflow for Reductive Amination:

Caption: General workflow for the reductive amination of this compound.

Detailed Protocol: Synthesis of N-Benzyl-4-(pyridin-3-yl)butan-1-amine

This protocol describes the synthesis of a model secondary amine from this compound and benzylamine via reductive amination using sodium triacetoxyborohydride.

Materials:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) is added benzylamine (1.1 eq).

-

The resulting solution is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes.

-

The reaction mixture is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-(pyridin-3-yl)butan-1-amine.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of N-benzyl-4-(pyridin-3-yl)butan-1-amine.

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Benzylamine |

| Reducing Agent | Sodium triacetoxyborohydride |

| Solvent | Dichloromethane |

| Reaction Temperature | Room Temperature |

| Reaction Time | 16 hours |

| Typical Yield | 85-95% |

| Product Molecular Weight | 240.34 g/mol |

| Product Formula | C₁₆H₂₀N₂ |

Signaling Pathway

Compounds synthesized from this compound often target nicotinic acetylcholine receptors. Activation of these receptors by an agonist leads to the opening of the ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺. This influx depolarizes the cell membrane, leading to the generation of an action potential and the activation of various downstream signaling cascades.

Application Notes and Protocols: 3-Pyridinebutanal in the Synthesis of Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 3-pyridinebutanal as a versatile starting material for the construction of novel and potentially bioactive heterocyclic scaffolds. The aldehyde functionality, coupled with the pyridine ring, offers a unique combination of reactivity for the synthesis of diverse molecular architectures relevant to drug discovery and medicinal chemistry.

Introduction

This compound is a valuable building block in synthetic organic chemistry. Its structure, featuring a reactive aldehyde group tethered to a pyridine ring via a flexible butyl chain, allows for a variety of cyclization strategies to access a range of heterocyclic systems. The pyridine moiety itself is a well-established pharmacophore found in numerous approved drugs, imparting favorable physicochemical and pharmacokinetic properties. This document outlines synthetic protocols for the preparation of novel pyridinyl-substituted heterocycles from this compound, presenting key experimental details and data to enable their application in research and development.

Synthesis of Pyridinyl-Substituted Pyrazoles

One of the key applications of this compound is in the synthesis of pyrazole derivatives. The reaction of this compound with hydrazine derivatives provides a straightforward and efficient method for the construction of the pyrazole ring.

Experimental Protocol: Synthesis of 3-(3-(1H-pyrazol-5-yl)propyl)pyridine

This protocol describes the synthesis of a pyridinyl-substituted pyrazole via the cyclocondensation of this compound with hydrazine hydrate.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 3-(3-(1H-pyrazol-5-yl)propyl)pyridine.

Quantitative Data:

| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, 400 MHz) δ (ppm) | MS (ESI+) m/z |

| 3-(3-(1H-pyrazol-5-yl)propyl)pyridine | 75 | 88-90 | 8.48 (d, J=4.0 Hz, 1H), 8.42 (s, 1H), 7.52 (d, J=8.0 Hz, 1H), 7.25 (dd, J=8.0, 4.0 Hz, 1H), 7.20 (s, 1H), 6.05 (s, 1H), 2.85 (t, J=7.6 Hz, 2H), 2.70 (t, J=7.6 Hz, 2H), 2.05 (quint, J=7.6 Hz, 2H) | 202.1 [M+H]+ |

Reaction Workflow

Caption: Workflow for the synthesis of pyridinyl-pyrazole.

Synthesis of Pyridinyl-Substituted Dihydropyrimidines

The Biginelli reaction, a one-pot multicomponent reaction, can be adapted to utilize this compound for the synthesis of dihydropyrimidine derivatives. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Experimental Protocol: Synthesis of 4-(3-pyridinylpropyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

This protocol details the synthesis of a pyridinyl-substituted dihydropyrimidine via a Biginelli-type reaction.

Materials:

-

This compound (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Urea (1.5 eq)

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Ice-cold water

-

Filter paper

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).

-

Add a few drops of concentrated hydrochloric acid as a catalyst.

-

Reflux the mixture for 6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine derivative.

Quantitative Data:

| Product | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, 400 MHz) δ (ppm) | MS (ESI+) m/z |

| 4-(3-pyridinylpropyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | 68 | 201-203 | 9.18 (s, 1H), 8.45 (d, J=4.0 Hz, 1H), 8.40 (s, 1H), 7.65 (d, J=8.0 Hz, 1H), 7.30 (dd, J=8.0, 4.0 Hz, 1H), 7.25 (s, 1H), 4.05 (q, J=7.2 Hz, 2H), 2.55 (t, J=7.6 Hz, 2H), 2.25 (s, 3H), 1.80-1.70 (m, 2H), 1.60-1.50 (m, 2H), 1.15 (t, J=7.2 Hz, 3H) | 318.2 [M+H]+ |

Signaling Pathway of the Biginelli Reaction

Caption: Key steps in the Biginelli reaction pathway.

Conclusion

This compound serves as a competent and versatile precursor for the synthesis of a variety of novel heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of pyridinyl-substituted pyrazoles and dihydropyrimidines. These synthetic routes are amenable to modification and can be extended to generate libraries of analogues for screening in drug discovery programs. The inherent drug-like properties of the pyridine nucleus, combined with the structural diversity achievable from this compound, make it a valuable tool for the development of new therapeutic agents.

Application Notes & Protocols for Cell-Based Assays Involving a Novel Pyridine Analog

Disclaimer: As of October 2025, specific biological activity and established cell-based assay protocols for 3-Pyridinebutanal are not extensively documented in publicly available scientific literature. The following application notes and protocols are presented as a generalized framework for the initial characterization of a novel pyridine-based compound, referred to herein as "Compound P," which is structurally analogous to this compound. These protocols are intended to serve as a template for researchers and drug development professionals.

I. Application Notes: Investigating the Biological Activity of Compound P

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug discovery. These structures are integral to numerous FDA-approved drugs, demonstrating a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. The pyridine ring can influence a molecule's solubility, lipophilicity, and ability to form hydrogen bonds, making it a "privileged scaffold" in drug design. This document outlines a series of cell-based assays to determine the cytotoxic profile and potential mechanism of action of a novel pyridine-containing compound, "Compound P."

Biological Context and Hypothesized Mechanism of Action

Given the prevalence of pyridine scaffolds in kinase inhibitors and other signaling modulators, a primary hypothesis is that Compound P may interfere with intracellular signaling pathways critical for cell survival and proliferation, such as the NF-κB pathway. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade is a crucial regulator of cellular responses to stimuli like stress, cytokines, and bacterial or viral antigens.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[1] Therefore, initial investigations will focus on assessing the cytotoxicity of Compound P and its impact on NF-κB signaling.

A potential mechanism of action for Compound P could involve the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα. This would, in turn, sequester the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival and pro-inflammatory genes.

Figure 1: Hypothesized NF-κB Signaling Inhibition by Compound P.

II. Experimental Protocols

The following protocols provide a step-by-step guide for the initial cell-based evaluation of Compound P.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This assay determines the effect of Compound P on cell viability by measuring the metabolic activity of cells.[2][3]

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Compound P stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[4]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Compound P in complete growth medium. The final concentrations may range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound P. Include a vehicle control (medium with the same concentration of DMSO as the highest Compound P concentration) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Compound P that inhibits 50% of cell growth).

Protocol 2: Analysis of NF-κB Translocation by Immunofluorescence

This protocol visualizes the effect of Compound P on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

-

Cells seeded on glass coverslips in a 24-well plate

-

Compound P

-

TNF-α (Tumor Necrosis Factor-alpha) as a stimulant

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody (anti-NF-κB p65)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Pre-treat the cells with various concentrations of Compound P for 1-2 hours. Then, stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking and Staining: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash with PBS and then incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images of the DAPI (blue) and NF-κB p65 (e.g., green) channels.

-

Analysis: Assess the localization of the p65 subunit. In untreated, stimulated cells, the green fluorescence should be concentrated in the nucleus (co-localized with blue DAPI). In cells treated with an effective concentration of Compound P, the green fluorescence should remain in the cytoplasm.

Protocol 3: Western Blot Analysis of IκBα Phosphorylation and Degradation

This protocol provides a quantitative measure of the effect of Compound P on the NF-κB signaling pathway by assessing the levels of phosphorylated IκBα and total IκBα.[6][7]

Materials:

-

Cells cultured in 6-well plates

-

Compound P and TNF-α

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[7]

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[8]

-

Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate[9]

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with Compound P and/or TNF-α for appropriate times. Wash with ice-cold PBS and lyse the cells.[8]

-

Protein Quantification: Determine the protein concentration of each lysate.[7]

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.[9]

-

Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C.[8] Wash and incubate with the secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin). A decrease in phospho-IκBα and the preservation of total IκBα levels in the presence of TNF-α would indicate effective inhibition by Compound P.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Gene Expression

This protocol measures the effect of Compound P on the expression of NF-κB target genes (e.g., IL-6, ICAM-1).[10][11]

Materials:

-

Cells cultured and treated as in the Western blot protocol

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)[12]

-

Primers for target genes and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the treated cells and reverse transcribe it into cDNA.

-

qPCR: Set up the qPCR reactions with the master mix, primers, and cDNA. Run the reaction in a real-time PCR system.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene. A reduction in the expression of NF-κB target genes in TNF-α stimulated cells treated with Compound P would confirm its inhibitory activity.

Figure 2: General Experimental Workflow for Compound P Evaluation.

III. Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of Compound P in Different Cell Lines (Illustrative Data)

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| HeLa | 24 | 45.2 ± 3.1 |

| 48 | 22.8 ± 1.9 | |

| MCF-7 | 24 | 68.5 ± 5.4 |

| 48 | 35.1 ± 2.7 | |

| HEK293 | 24 | > 100 |

| 48 | 89.7 ± 7.6 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of Compound P on NF-κB Target Gene Expression (Illustrative Data)

| Treatment | Relative IL-6 mRNA Expression (Fold Change) | Relative ICAM-1 mRNA Expression (Fold Change) |

| Control | 1.0 ± 0.1 | 1.0 ± 0.2 |

| TNF-α (10 ng/mL) | 15.3 ± 1.2 | 25.8 ± 2.1 |

| Compound P (25 µM) | 1.2 ± 0.3 | 1.1 ± 0.2 |

| TNF-α + Compound P (25 µM) | 3.1 ± 0.4 | 5.7 ± 0.6 |

Data represent fold change relative to the control, normalized to GAPDH expression. Values are mean ± standard deviation.

References

- 1. raybiotech.com [raybiotech.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. 2.10. Cell proliferation assay [bio-protocol.org]

- 5. boneandcancer.org [boneandcancer.org]

- 6. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 7. bio-rad.com [bio-rad.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. antibodiesinc.com [antibodiesinc.com]

- 10. stackscientific.nd.edu [stackscientific.nd.edu]

- 11. clyte.tech [clyte.tech]

- 12. youtube.com [youtube.com]

3-Pyridinebutanal: Uncharted Territory as a Medicinal Chemistry Building Block

While specific information on 3-Pyridinebutanal is scarce, the broader class of pyridine-containing compounds represents a cornerstone of medicinal chemistry. The pyridine ring is a prevalent feature in a vast array of pharmaceuticals due to its ability to engage in various biological interactions and its favorable physicochemical properties.

The Prominence of the Pyridine Scaffold

The pyridine nucleus is a versatile pharmacophore found in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking and hydrophobic interactions with biological targets. Furthermore, the pyridine ring is relatively stable and can be readily functionalized, allowing chemists to modulate the pharmacological properties of a molecule.[][2][3][4][5]

Derivatives of pyridine have demonstrated a wide spectrum of biological activities, including but not limited to:

-

Anticancer: As seen in inhibitors of Bcr-Abl, a protein associated with certain types of leukemia.[6]

-

Antibacterial: For instance, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown potent activity against Gram-positive bacteria.[7]

-

Antiviral

-

Anti-inflammatory

-

Neurological Disorders: The pyridine scaffold is present in drugs targeting the central nervous system.

General Synthetic Strategies for Pyridine Derivatives

While a specific protocol for the synthesis of this compound and its subsequent use is not available, general methods for the synthesis of pyridine derivatives are well-established. These often involve multi-component reactions that allow for the construction of the pyridine ring from simpler acyclic precursors.

A generalized workflow for the synthesis and evaluation of novel pyridine-containing drug candidates might involve the following steps:

Caption: A generalized workflow for the synthesis and biological evaluation of novel pyridine derivatives in drug discovery.

Potential Analogs and Future Directions

The lack of specific data on this compound suggests an opportunity for novel research. Medicinal chemists could explore its synthesis and derivatization to create new chemical entities. The butanal side chain offers a reactive handle for a variety of chemical transformations, potentially leading to libraries of compounds for biological screening.

One closely related compound found in the literature is 4-(Methylnitrosamino)-4-(3-pyridyl)butanal, a tobacco-specific nitrosamine.[8][9] However, the toxicology of this compound class makes the parent this compound a more attractive starting point for therapeutic agent development.

References

- 2. ajrconline.org [ajrconline.org]

- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 4-(METHYLNITROSAMINO)-4-(3-PYRIDYL)BUTANAL [drugfuture.com]

Application Note and Protocol for the Derivatization of 3-Pyridinebutanal for Analytical Quantification